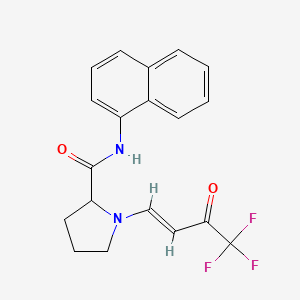
N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group, a phenyl group, and an isopropoxy group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide typically involves the reaction of 4-isopropoxybenzoic acid with 2-hydroxy-2-phenylpropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an anhydrous solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This can involve the use of more efficient coupling reagents, improved reaction conditions, and advanced purification techniques. The industrial production methods aim to achieve high reaction selectivity, mild reaction conditions, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine .
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The hydroxy and phenyl groups play a crucial role in binding to the active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways involved in inflammation and pain perception .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(2-hydroxy-2-phenylpropyl)pent-4-enamide
- l-(2-hydroxy-2-phenylpropyl)-2,2,6,6-tetramethyl-4-piperidone
Uniqueness
N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(2)23-17-11-9-15(10-12-17)18(21)20-13-19(3,22)16-7-5-4-6-8-16/h4-12,14,22H,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSIGOXSPQPFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2577864.png)
![3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2577865.png)
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2577866.png)
![1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone](/img/structure/B2577868.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577871.png)
![2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2577875.png)

![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-3-phenylpropanoic acid](/img/structure/B2577877.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2577879.png)

